molecular formula C18H21Cl2N3OS2 B2370263 5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216647-01-6

5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2370263
CAS RN: 1216647-01-6
M. Wt: 430.41
InChI Key: MYHJIMIQNFVTEY-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21Cl2N3OS2 and its molecular weight is 430.41. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on the synthesis of novel compounds derived from similar chemical structures, aiming to explore their potential as therapeutic agents. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. These compounds were evaluated for their COX-1/COX-2 inhibition, demonstrating significant analgesic and anti-inflammatory potential (Abu‐Hashem et al., 2020).

Antimycobacterial Activity

A series of novel compounds related to the chemical structure of interest were synthesized and evaluated for their antimycobacterial activity. These compounds demonstrated promising results against Mycobacterium tuberculosis, highlighting their potential in addressing tuberculosis (Marvadi et al., 2020).

Antimicrobial and Docking Studies

Further research involved the synthesis and characterization of various compounds, including ethyl benzodioxophosphol-oxothiazolidin-thiophene-2-carboxylates. These compounds underwent antimicrobial evaluation and docking studies, indicating their potential utility in developing new antimicrobial agents (Spoorthy et al., 2021).

Allosteric Modulation of CB1

Research on indole-2-carboxamides, sharing structural similarities, revealed key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). These findings are crucial for understanding how chemical modifications can influence the binding affinity and functional outcomes of compounds targeting the CB1 receptor (Khurana et al., 2014).

Fluorescent Probe Development

A novel fluorescent "light-up" probe was developed for detecting nerve agent mimics, demonstrating the versatility of related chemical structures in creating sensitive and selective detection systems for hazardous substances (Huo et al., 2019).

properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS2.ClH/c1-4-12-5-6-13-15(11-12)25-18(20-13)22(10-9-21(2)3)17(23)14-7-8-16(19)24-14;/h5-8,11H,4,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHJIMIQNFVTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(S3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

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